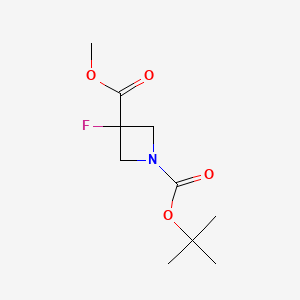

Methyl 1-boc-3-fluoroazetidine-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-fluoroazetidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO4/c1-9(2,3)16-8(14)12-5-10(11,6-12)7(13)15-4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYZMANWZNNZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501135380 | |

| Record name | 1,3-Azetidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501135380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363382-00-6 | |

| Record name | 1,3-Azetidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Azetidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501135380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 1-boc-3-fluoroazetidine-3-carboxylate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 1-Boc-3-fluoroazetidine-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to Methyl 1-Boc-3-fluoroazetidine-3-carboxylate, a valuable fluorinated building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the azetidine scaffold can profoundly influence the physicochemical properties of parent molecules, including metabolic stability, lipophilicity, and binding affinity.[1][2] This document details a field-proven, multi-step de novo synthesis, offering in-depth mechanistic insights, step-by-step experimental protocols, and critical analysis of experimental choices, designed for researchers, chemists, and professionals in pharmaceutical development.

Introduction: The Significance of Fluorinated Azetidines

The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important scaffold in modern drug design.[3] Its rigid, three-dimensional structure provides a unique conformational constraint that can be exploited to optimize ligand-receptor interactions. When combined with fluorine, the most electronegative element, the resulting fluoroazetidines exhibit modified electronic properties, basicity (pKa) of the nitrogen atom, and metabolic stability, making them highly sought-after motifs.[4][5]

Methyl 1-Boc-3-fluoroazetidine-3-carboxylate, in particular, serves as a versatile intermediate. The Boc-protected nitrogen, the methyl ester, and the quaternary center bearing the fluorine atom offer orthogonal handles for further chemical elaboration, enabling its incorporation into a diverse range of complex molecular architectures. This guide focuses on a robust and scalable synthetic route, emphasizing the rationale behind the chosen methodologies.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target molecule is non-trivial and typically involves the construction of the azetidine ring with the fluorine atom already in place, rather than direct fluorination of a pre-existing azetidine carboxylate. Direct C-H fluorination at the β-position of carboxylic acids is an emerging field but can be challenging for such specific substrates.[6] A more established and reliable approach is a de novo synthesis starting from an acyclic precursor.

The core strategy, developed by De Kimpe and co-workers, hinges on a key bromofluorination reaction of a functionalized allylic amine, followed by an intramolecular cyclization to form the azetidine ring.[7][8] The subsequent steps involve protecting group manipulations and oxidation to achieve the desired carboxylic acid, which is then esterified.

Caption: Retrosynthetic pathway for the target molecule.

Core Synthesis Pathway: A Step-by-Step Elucidation

The most reliable synthesis commences from a custom-prepared allylic amine. This multi-step process ensures high regioselectivity for the crucial fluorination step and provides a robust route to the core azetidine structure.

Step 1: Preparation of the Allylic Amine Precursor

The synthesis begins with the preparation of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine. This precursor is designed with specific protecting groups that serve distinct purposes:

-

Diphenylmethylidene (Benzhydrylidene) group: Protects the primary amine and can be removed under reductive conditions which simultaneously facilitates ring closure.

-

4-Methoxybenzyl (MPM) ether: Protects the primary alcohol that will ultimately be oxidized to the carboxylic acid. It is stable to the conditions of bromofluorination and cyclization but can be cleaved oxidatively.

Step 2: Regioselective Bromofluorination

This is the cornerstone of the synthesis, where the fluorine and bromine atoms are introduced across the double bond of the allylic amine precursor.

-

Causality of Reagent Choice: The use of N-Bromosuccinimide (NBS) as a bromine source and Triethylamine trihydrofluoride (Et₃N·3HF) as a nucleophilic fluoride source is critical. This combination provides a mild and effective system for generating an electrophilic bromine species in situ, which is attacked by the alkene. The resulting bromonium ion is then opened by the fluoride ion. The regioselectivity is dictated by the Markovnikov rule, with the nucleophilic fluoride attacking the more substituted carbon, which will become the C3 position of the azetidine ring.

Step 3: Reductive Cyclization and Deprotection

The bromofluorinated intermediate is then subjected to reduction.

-

Mechanism of Action: A reducing agent, such as sodium borohydride (NaBH₄), serves a dual purpose. First, it reduces the imine to a secondary amine. This newly formed amine then acts as an intramolecular nucleophile, displacing the bromide in an Sₙ2 reaction to form the four-membered azetidine ring. This spontaneous cyclization is highly efficient.

Following cyclization, the MPM ether is cleaved, typically using an oxidizing agent like ceric ammonium nitrate (CAN), to reveal the primary alcohol, yielding 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine.[7][8]

Step 4: Protecting Group Exchange

The N-diphenylmethyl protecting group is not ideal for the subsequent oxidation step. It is therefore exchanged for the more robust and versatile tert-butoxycarbonyl (Boc) group. This is typically achieved by removing the diphenylmethyl group via hydrogenolysis and then treating the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O). This yields the key intermediate, tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate.[8][9]

Step 5: Oxidation to the Carboxylic Acid

The primary alcohol is oxidized to the corresponding carboxylic acid.

-

Methodology: A variety of oxidation protocols can be employed, such as Jones oxidation or a TEMPO-catalyzed oxidation. A common and effective method described in the literature involves a two-step process via an aldehyde intermediate or a direct oxidation using strong oxidizing agents like ruthenium tetroxide (RuO₄) generated in situ from RuCl₃ and NaIO₄.[8] This step yields 1-Boc-3-fluoroazetidine-3-carboxylic acid.[10][11]

Step 6: Final Methyl Esterification

The final step is the conversion of the carboxylic acid to its methyl ester. This is a standard transformation in organic chemistry.

-

Protocol: The carboxylic acid can be treated with a methylating agent such as methyl iodide (MeI) in the presence of a base like potassium carbonate (K₂CO₃), or by using diazomethane. A safer and more common laboratory method is a Fischer esterification, using methanol (MeOH) as the solvent and a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl).

Caption: Detailed workflow of the de novo synthesis pathway.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in peer-reviewed literature and represent a viable pathway to the target compound.[8]

Protocol 1: Synthesis of tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (Intermediate E)

-

Bromofluorination: Dissolve the allylic amine precursor in dichloromethane (DCM). Cool the solution to 0 °C. Add triethylamine trihydrofluoride (Et₃N·3HF) dropwise, followed by the portion-wise addition of N-Bromosuccinimide (NBS). Stir the reaction at room temperature for 16 hours.

-

Work-up: Quench the reaction with aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, dry over magnesium sulfate (MgSO₄), and concentrate in vacuo.

-

Reductive Cyclization: Dissolve the crude bromofluorinated intermediate in methanol (MeOH) and cool to 0 °C. Add sodium borohydride (NaBH₄) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Work-up: Quench carefully with water and concentrate the mixture. Extract with DCM, dry the combined organic layers over MgSO₄, and concentrate to yield the crude cyclized product.

-

Protecting Group Exchange: Perform the necessary deprotection of the O-MPM and N-DPM groups followed by N-Boc protection as described in the literature to obtain the N-Boc protected alcohol intermediate.[8] Purification is typically performed by flash column chromatography.

Protocol 2: Synthesis of Methyl 1-Boc-3-fluoroazetidine-3-carboxylate (Target Molecule)

-

Oxidation: In a biphasic system of acetonitrile, carbon tetrachloride, and water, dissolve the N-Boc protected alcohol (Intermediate E). Add sodium periodate (NaIO₄) followed by a catalytic amount of ruthenium(III) chloride (RuCl₃). Stir vigorously at room temperature for 2 hours.

-

Work-up: Quench with isopropanol. Filter the mixture through a pad of celite and wash with DCM. Extract the aqueous layer with DCM. Combine all organic fractions, dry over MgSO₄, and concentrate in vacuo to yield 1-Boc-3-fluoroazetidine-3-carboxylic acid.

-

Esterification: Dissolve the crude carboxylic acid in methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 6 hours.

-

Final Work-up and Purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract with ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the final product as a crystalline solid or oil.

Quantitative Data Summary

The following table summarizes representative yields for the key synthetic transformations. Actual yields may vary based on scale and experimental conditions.

| Transformation Step | Starting Material | Product | Representative Yield (%) | Reference |

| Oxidation & Boc Protection | 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine | 1-Boc-3-fluoroazetidine-3-carboxylic acid | ~47% (over multiple steps) | [8] |

| Esterification | 1-Boc-3-fluoroazetidine-3-carboxylic acid | Methyl 1-Boc-3-fluoroazetidine-3-carboxylate | >90% (typical for this reaction) | Standard Procedure |

Conclusion

The synthesis of Methyl 1-Boc-3-fluoroazetidine-3-carboxylate is a challenging yet achievable endeavor for the skilled organic chemist. The presented de novo pathway, centered around a strategic bromofluorination and intramolecular cyclization, provides a reliable and well-documented route.[7][8] Understanding the causality behind the choice of reagents and protecting groups is paramount to success. This versatile fluorinated building block offers significant potential for the development of novel therapeutics and agrochemicals, and the methodologies described herein provide a solid foundation for its synthesis and future application.

References

-

Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7100–7102. [Link]

-

Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. ACS Publications. [Link]

-

Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-fluoroazetidines. PubMed, 16930075. [Link]

-

Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry. [Link]

-

Van Hende, E., Verniest, G., Deroose, F., Thuring, J. W., Macdonald, G., & De Kimpe, N. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250–2253. [Link]

-

Aceña, J. L., Simon-Fuentes, A., & Fustero, S. (2010). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. ResearchGate. [Link]

-

Van Hende, E., Verniest, G., Deroose, F., Thuring, J. W., Macdonald, G., & De Kimpe, N. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed, 19215093. [Link]

-

Van Hende, E., Verniest, G., Deroose, F., Thuring, J. W., Macdonald, G., & De Kimpe, N. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. American Chemical Society. [Link]

-

Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. ResearchGate. [Link]

-

Isom, A. K., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health (PMC). [Link]

-

Isom, A. K., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

-

Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. [Link]

-

Wilkinson, T., et al. (2000). New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. PubMed. [Link]

-

Reddy, G. V., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. National Institutes of Health (PMC). [Link]

-

MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Recent trends in direct O-mono-/di-/tri-fluoromethylation of carboxylic acids. Beilstein Journal of Organic Chemistry. [Link]

-

PubChem. (n.d.). 1-Boc-3-fluoroazetidine-3-methanol. PubChem. [Link]

-

ResearchGate. (n.d.). Synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates 4a–p. ResearchGate. [Link]

-

ChemRxiv. (2024). The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. ChemRxiv. [Link]

-

National Institutes of Health. (2024). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

-

Royal Society of Chemistry. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing. [Link]

-

PubChem. (n.d.). 1-[(Tert-butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid. National Institutes of Health. [Link]

-

Amerigo Scientific. (n.d.). Methyl 1-Boc-azetidine-3-carboxylate (95%). Amerigo Scientific. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1-Boc-3-fluoroazetidine-3-methanol | C9H16FNO3 | CID 25260281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Chemical Properties of Methyl 1-boc-3-fluoroazetidine-3-carboxylate

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for modulating a compound's pharmacokinetic and pharmacodynamic properties. The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a rigid and spatially defined scaffold that has garnered significant interest in drug discovery. The convergence of these two powerful motifs is embodied in molecules such as Methyl 1-boc-3-fluoroazetidine-3-carboxylate. This building block is of considerable value to researchers and drug development professionals for the synthesis of novel therapeutics, offering a unique combination of a protected amine, a reactive ester functionality, and a strategically placed fluorine atom on a strained ring system. This guide provides a comprehensive overview of its chemical properties, synthesis, and handling considerations, grounded in established scientific principles and available literature.

Molecular Structure and Physicochemical Properties

Methyl 1-boc-3-fluoroazetidine-3-carboxylate (CAS 1363382-00-6) is a chiral molecule possessing a quaternary stereocenter at the C3 position of the azetidine ring. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and solubility in common organic solvents, while the methyl ester provides a handle for further chemical transformations.

Caption: 2D Chemical Structure of Methyl 1-boc-3-fluoroazetidine-3-carboxylate.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 1363382-00-6 | Chemical Abstract Service |

| Molecular Formula | C₁₀H₁₆FNO₄ | Calculated |

| Molecular Weight | 233.24 g/mol | Calculated |

| Appearance | Predicted: Colorless to pale yellow oil or low melting solid | Inferred from similar compounds |

| Boiling Point | Not experimentally determined. Predicted to be >200 °C at atmospheric pressure, likely decomposes. | Prediction based on structure |

| Melting Point | Not experimentally determined. | - |

| Density | Not experimentally determined. Predicted to be ~1.2 g/cm³ | Prediction based on structure |

| Solubility | Soluble in most common organic solvents (e.g., DCM, EtOAc, MeOH, THF). Insoluble in water. | Inferred from structural features |

Synthesis and Purification

The synthesis of Methyl 1-boc-3-fluoroazetidine-3-carboxylate is not explicitly detailed in a single publication. However, a robust synthetic route can be constructed based on the published synthesis of its carboxylic acid precursor, 1-Boc-3-fluoroazetidine-3-carboxylic acid, by Van Hende et al.[1]. The final step involves a standard esterification reaction.

Caption: Proposed synthetic workflow for Methyl 1-boc-3-fluoroazetidine-3-carboxylate.

Experimental Protocol: Synthesis of Methyl 1-boc-3-fluoroazetidine-3-carboxylate

This protocol is based on the synthesis of the carboxylic acid precursor[1] and a standard, mild esterification method suitable for Boc-protected amino acids.

Part A: Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid

This part follows the multi-step synthesis reported by Van Hende et al.[1]. The key steps involve the bromofluorination of an acyclic precursor, followed by reduction, cyclization, and a series of protecting group manipulations and oxidation to yield the carboxylic acid. For a detailed experimental procedure, please refer to the original publication.

Part B: Esterification to Methyl 1-boc-3-fluoroazetidine-3-carboxylate

Rationale for Method Selection: The use of trimethylsilyldiazomethane is a mild and highly efficient method for the esterification of carboxylic acids, particularly for sensitive substrates like N-Boc protected amino acids. It avoids the harsh acidic conditions of Fischer esterification, which could potentially lead to the cleavage of the Boc protecting group.

Materials:

-

1-Boc-3-fluoroazetidine-3-carboxylic acid

-

Trimethylsilyldiazomethane (2.0 M solution in hexanes)

-

Methanol (anhydrous)

-

Toluene (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-Boc-3-fluoroazetidine-3-carboxylic acid (1.0 eq) in a mixture of anhydrous toluene and anhydrous methanol (typically a 4:1 to 10:1 v/v ratio).

-

Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Addition of Reagent: Slowly add trimethylsilyldiazomethane (1.2-1.5 eq) dropwise to the cooled solution. The addition should be done carefully to control the evolution of nitrogen gas. A faint yellow color should persist, indicating a slight excess of the reagent.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting carboxylic acid spot.

-

Quenching: Once the reaction is complete, cautiously add a few drops of acetic acid to quench any excess trimethylsilyldiazomethane until the yellow color disappears and gas evolution ceases.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvents.

-

Redissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 1-boc-3-fluoroazetidine-3-carboxylate.

Spectroscopic and Analytical Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.40-4.20 (m, 4H, CH₂ of azetidine), 3.85 (s, 3H, OCH₃), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 168.0 (d, J ≈ 20 Hz, C=O ester), 155.0 (C=O Boc), 95.0 (d, J ≈ 250 Hz, C-F), 81.0 (C(CH₃)₃), 60.0 (d, J ≈ 25 Hz, CH₂ of azetidine), 53.0 (OCH₃), 28.3 (C(CH₃)₃) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | A single resonance is expected, likely a multiplet due to coupling with the adjacent CH₂ protons. |

| IR (neat, cm⁻¹) | ν: 2980 (C-H), 1750 (C=O, ester), 1700 (C=O, carbamate), 1400-1350 (C-N), 1250, 1150 (C-O), 1100 (C-F) |

| Mass Spec (ESI+) | m/z: 234 [M+H]⁺, 178 [M - C₄H₈ + H]⁺, 134 [M - Boc + H]⁺ |

Reactivity and Chemical Stability

The chemical reactivity of Methyl 1-boc-3-fluoroazetidine-3-carboxylate is dictated by its key functional groups: the Boc-protected amine, the methyl ester, and the fluoro-substituted azetidine ring.

-

Boc Group: The Boc protecting group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents. However, it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to reveal the secondary amine. This orthogonality makes it a valuable protecting group in multi-step syntheses.

-

Methyl Ester: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst. Furthermore, it can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride or lithium borohydride.

-

Fluoroazetidine Ring: The azetidine ring is a strained four-membered ring system. While the Boc group provides some stability, the ring can be susceptible to opening under certain harsh conditions, particularly with strong nucleophiles or under reductive conditions that might cleave C-N bonds. The fluorine atom at the C3 position is generally unreactive towards nucleophilic substitution due to the steric hindrance and the electron-withdrawing nature of the adjacent carbonyl group.

Applications in Research and Drug Development

Methyl 1-boc-3-fluoroazetidine-3-carboxylate serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

-

Peptidomimetics: The deprotected azetidine core can be incorporated into peptide chains as a constrained amino acid analog. The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability.

-

Scaffold for Novel Heterocycles: The ester functionality allows for chain extension or the introduction of other functional groups, which can then be used in intramolecular cyclization reactions to form novel bicyclic or spirocyclic systems.

-

Modulation of Physicochemical Properties: The introduction of the fluoroazetidine moiety into a drug candidate can fine-tune its lipophilicity, pKa, and metabolic stability, which are critical parameters for optimizing drug-like properties.

Handling and Storage

Safety Precautions:

-

As with all chemicals, this compound should be handled in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term storage, refrigeration is recommended to prevent potential degradation.

Conclusion

Methyl 1-boc-3-fluoroazetidine-3-carboxylate is a valuable and versatile building block for chemical synthesis, particularly in the field of medicinal chemistry. Its unique combination of a strained, fluorinated azetidine core with orthogonal protecting and functional groups allows for the creation of diverse and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its effective utilization in research and development endeavors.

References

-

Van Hende, E., Verniest, G., Deroose, F., Thuring, J. W., Macdonald, G., & De Kimpe, N. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250–2253. [Link]

Sources

A Technical Guide to Methyl 1-boc-3-fluoroazetidine-3-carboxylate: A Key Building Block in Modern Medicinal Chemistry

This guide provides an in-depth analysis of Methyl 1-boc-3-fluoroazetidine-3-carboxylate, a fluorinated azetidine derivative of significant interest in drug discovery. We will explore its chemical identity, synthesis, properties, and applications, offering expert insights into its role as a valuable building block for novel therapeutics.

Core Compound Identification

-

Chemical Name: Methyl 1-boc-3-fluoroazetidine-3-carboxylate

-

Synonyms: 1-O-tert-butyl 3-O-methyl 3-fluoroazetidine-1,3-dicarboxylate[]

-

CAS Number: 1363382-00-6[]

-

Molecular Formula: C₁₀H₁₆FNO₄[]

-

Molecular Weight: 233.24 g/mol

Table 1: Physicochemical Properties

| Property | Value | Source |

| Purity | >97.0% | [] |

| IUPAC Name | 1-O-tert-butyl 3-O-methyl 3-fluoroazetidine-1,3-dicarboxylate | [] |

| InChI Key | NBYZMANWZNNZDT-UHFFFAOYSA-N | [] |

The Rationale for Fluorination in Azetidine Scaffolds

The incorporation of fluorine into small molecule drug candidates is a well-established strategy in medicinal chemistry. The unique properties of fluorine—high electronegativity, small size, and its ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

In the context of the azetidine ring, a four-membered saturated heterocycle, the introduction of a fluorine atom at the 3-position offers several advantages:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased half-life of the drug.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, altering the molecule's ionization state at physiological pH and thereby affecting its solubility, permeability, and target engagement.

-

Conformational Control: The stereoelectronic effects of the fluorine atom can lock the azetidine ring into specific conformations, which can be crucial for optimal binding to a biological target. Fluorinated azetidines are recognized as important building blocks for creating enzyme inhibitors and other therapeutic agents.[2][3]

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, potentially increasing binding affinity and potency.

Synthesis and Mechanism

The synthesis of Methyl 1-boc-3-fluoroazetidine-3-carboxylate typically involves a multi-step sequence starting from more readily available precursors. A key intermediate is its corresponding carboxylic acid, 1-Boc-3-fluoroazetidine-3-carboxylic acid (CAS 1126650-67-6).[4] The final step is a standard esterification.

A validated synthetic approach to the core intermediate, 1-Boc-3-fluoroazetidine-3-carboxylic acid, has been reported in The Journal of Organic Chemistry.[2][3][5] This pathway highlights the strategic introduction of the fluorine atom and the construction of the azetidine ring.

Conceptual Synthetic Workflow:

Caption: Synthetic route to the target compound.

Detailed Experimental Protocol: Esterification of 1-Boc-3-fluoroazetidine-3-carboxylic acid

This protocol is a representative procedure for the final esterification step. Note: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a solution of 1-Boc-3-fluoroazetidine-3-carboxylic acid (1.0 eq) in methanol (MeOH, 0.2 M), add a catalytic amount of a strong acid (e.g., sulfuric acid, 0.05 eq) at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure Methyl 1-boc-3-fluoroazetidine-3-carboxylate.

Applications in Drug Discovery and Development

Methyl 1-boc-3-fluoroazetidine-3-carboxylate is not an active pharmaceutical ingredient itself but rather a high-value building block. Its bifunctional nature—a protected amine and a methyl ester—allows for versatile chemical modifications.

Workflow: Integration into a Drug Discovery Pipeline

Caption: Derivatization of the title compound.

-

Scaffold for Novel Compounds: The azetidine ring can serve as a central scaffold, with substituents added via reactions at the nitrogen (after Boc deprotection) and the carboxylate group.

-

Introduction of a Fluorinated Moiety: It provides a straightforward way to incorporate a 3-fluoroazetidine motif into a larger molecule, leveraging the benefits of fluorination discussed earlier.

-

PROTACs and ADC Linkers: While the non-fluorinated analog, Methyl 1-Boc-azetidine-3-carboxylate, is noted for its use as a non-cleavable ADC linker and in PROTAC synthesis, the fluorinated version offers a way to create next-generation analogs with potentially improved properties.[6]

Safety and Handling

While specific safety data for Methyl 1-boc-3-fluoroazetidine-3-carboxylate is not extensively published, related fluorinated compounds and azetidine derivatives warrant careful handling.

-

General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: The precursor, 1-Boc-3-fluoroazetidine-3-methanol, is classified with warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[7] It is prudent to handle the title compound with similar precautions.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

Methyl 1-boc-3-fluoroazetidine-3-carboxylate is a specialized yet highly valuable chemical entity for the synthesis of novel compounds in medicinal chemistry. Its strategic design, incorporating a fluorinated azetidine ring, provides a powerful tool for researchers to fine-tune the properties of drug candidates, addressing challenges such as metabolic instability and target affinity. As the demand for more sophisticated and effective therapeutics grows, the importance of such precisely engineered building blocks will continue to increase.

References

-

Van Hende, E., Verniest, G., Deroose, F., Thuring, J. W., Macdonald, G., & De Kimpe, N. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid . The Journal of Organic Chemistry, 74(5), 2250–2253. [Link]

-

Van Hende, E., Verniest, G., Deroose, F., Thuring, J. W., Macdonald, G., & De Kimpe, N. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid . PubMed. [Link]

-

Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid . American Chemical Society. [Link]

-

1-Boc-3-fluoroazetidine-3-methanol . PubChem. [Link]

-

Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid | Request PDF . ResearchGate. [Link]

-

1-boc-3-fluoroazetidine-3-methanol (C9H16FNO3) . PubChemLite. [Link]

-

Methyl 1-Boc-azetidine-3-carboxylate . Immunomart. [Link]

-

Synthesis of methyl (1-Boc-3-cycloaminylazetidin-3-yl)acetates 4a–p . ResearchGate. [Link]

-

1-[(Tert-butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid . PubChem. [Link]

Sources

- 2. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. immunomart.com [immunomart.com]

- 7. 1-Boc-3-fluoroazetidine-3-methanol | C9H16FNO3 | CID 25260281 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Methyl 1-boc-3-fluoroazetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Methyl 1-boc-3-fluoroazetidine-3-carboxylate, a valuable building block in modern medicinal chemistry. We will delve into its core physicochemical properties, with a focus on its molecular weight, and explore its synthesis and applications in the development of novel therapeutics.

Introduction: The Significance of Fluorinated Azetidines in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly important motifs in drug discovery.[1] Their rigid, three-dimensional structure and sp³-rich character can significantly enhance the pharmacokinetic and physicochemical profiles of drug candidates.[1] The incorporation of a fluorine atom, as seen in Methyl 1-boc-3-fluoroazetidine-3-carboxylate, offers further strategic advantages. Fluorine's unique properties, including its high electronegativity and small size, can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3] Consequently, fluorinated azetidines are highly sought-after scaffolds for designing next-generation pharmaceuticals with improved efficacy and safety profiles.[2][4]

Core Physicochemical Properties and Molecular Weight

The precise characterization of a molecule's properties is fundamental to its application in research and development. Methyl 1-boc-3-fluoroazetidine-3-carboxylate is a well-defined chemical entity with the following key identifiers and properties.

Molecular Weight and Formula

The molecular weight of Methyl 1-boc-3-fluoroazetidine-3-carboxylate is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization.

This molecular weight is derived from the sum of the atomic weights of its constituent atoms: ten carbon, sixteen hydrogen, one fluorine, one nitrogen, and four oxygen atoms.

Structural and Chemical Identifiers

A summary of the key quantitative and identifying data for Methyl 1-boc-3-fluoroazetidine-3-carboxylate is presented in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 1-tert-Butyl 3-methyl 3-fluoroazetidine-1,3-dicarboxylate | [6] |

| CAS Number | 1363382-00-6 | [5][6][8] |

| Molecular Formula | C₁₀H₁₆FNO₄ | [5][6] |

| Molecular Weight | 233.24 g/mol | [6][7] |

| InChI Key | NBYZMANWZNNZDT-UHFFFAOYSA-N | [8] |

Synthesis and Methodologies

The synthesis of Methyl 1-boc-3-fluoroazetidine-3-carboxylate is typically achieved through a multi-step process, starting from more readily available precursors. A key intermediate in this synthesis is 1-Boc-3-fluoroazetidine-3-carboxylic acid.

Synthesis of the Carboxylic Acid Precursor

A validated synthetic route to 1-Boc-3-fluoroazetidine-3-carboxylic acid has been reported in the scientific literature.[9][10][11] This pathway involves several key transformations, including a bromofluorination reaction, cyclization to form the azetidine ring, and subsequent oxidation.[9][10][12] The process underscores the complexity and ingenuity required to construct these strained, functionalized heterocyclic systems.

The diagram below illustrates a generalized workflow for the synthesis of the key precursor, 1-Boc-3-fluoroazetidine-3-carboxylic acid.

Experimental Protocol: Esterification to Methyl 1-boc-3-fluoroazetidine-3-carboxylate

The final step in the synthesis is the esterification of the carboxylic acid group. This is a standard transformation in organic chemistry.

Objective: To convert 1-Boc-3-fluoroazetidine-3-carboxylic acid to its corresponding methyl ester.

Materials:

-

1-Boc-3-fluoroazetidine-3-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) or a similar esterification reagent

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 1-Boc-3-fluoroazetidine-3-carboxylic acid (1.0 eq) in anhydrous methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution. The causality for this slow addition is to control the exothermic reaction and prevent side product formation.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by an appropriate monitoring technique (e.g., TLC or LC-MS).

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate until the solution is neutral or slightly basic.

-

Extraction: Extract the aqueous layer with dichloromethane (3x).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Methyl 1-boc-3-fluoroazetidine-3-carboxylate.

This self-validating protocol includes clear steps for reaction, workup, and purification, ensuring the isolation of the desired product.

Applications in Drug Development

Methyl 1-boc-3-fluoroazetidine-3-carboxylate serves as a crucial building block for introducing the fluorinated azetidine motif into larger, more complex molecules. Its bifunctional nature, with a protected amine and a methyl ester, allows for versatile chemical manipulations.

The azetidine ring system itself is present in several FDA-approved drugs, where it contributes to enhanced metabolic stability, improved solubility, and better receptor selectivity.[1] The strategic placement of a fluorine atom can further amplify these benefits, making this building block particularly valuable in addressing common challenges in drug design.[2][3] For instance, fluorinated azetidines have been explored as components of dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes.[13]

The diagram below illustrates the logical relationship of how the properties of this building block contribute to the development of advanced drug candidates.

Conclusion

Methyl 1-boc-3-fluoroazetidine-3-carboxylate, with a molecular weight of 233.24 g/mol , is more than just a chemical compound; it is a key enabling tool for medicinal chemists. Its unique combination of a strained ring system and a strategically placed fluorine atom provides a powerful scaffold for the design of novel therapeutics with optimized properties. A thorough understanding of its synthesis and physicochemical characteristics is essential for leveraging its full potential in the ongoing quest for safer and more effective medicines.

References

-

Moses, J. E., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250–2253. Available at: [Link]

-

ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. Available at: [Link]

-

American Chemical Society. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Available at: [Link]

-

ResearchGate. (n.d.). Examples of drug candidates containing fluoroalkyl-substituted azetidine and piperidine motifs. Available at: [Link]

-

Biofount. (n.d.). Methyl 1-Boc-3-fluoroazetidine-3-carboxylate. Available at: [Link]

-

PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. Available at: [Link]

-

PubMed. (n.d.). New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Available at: [Link]

-

PubChem. (n.d.). 1-Boc-3-fluoroazetidine-3-methanol. Available at: [Link]

-

PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1363382-00-6|Methyl 1-Boc-3-fluoroazetidine-3-carboxylate|Methyl 1-Boc-3-fluoroazetidine-3-carboxylate|-范德生物科技公司 [bio-fount.com]

- 6. 1363382-00-6|1-tert-Butyl 3-methyl 3-fluoroazetidine-1,3-dicarboxylate|BLD Pharm [bldpharm.com]

- 7. 1363382-00-6 1-Tert-butyl 3-methyl 3-fluoroazetidine-1,3-dicarboxylate AKSci 9168DU [aksci.com]

- 8. METHYL 1-BOC-3-FLUOROAZETIDINE-3-CARBOXYLATE | CymitQuimica [cymitquimica.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the NMR Spectral Analysis of Methyl 1-boc-3-fluoroazetidine-3-carboxylate

Introduction: A Key Building Block in Modern Drug Discovery

Methyl 1-boc-3-fluoroazetidine-3-carboxylate is a crucial building block in medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a desirable scaffold in drug design due to its ability to impart favorable physicochemical properties such as improved metabolic stability, solubility, and pKa modulation. The introduction of a fluorine atom at the C3 position further enhances its utility by introducing conformational constraints and modulating electronic properties, which can lead to improved binding affinity and selectivity for biological targets.[1][2]

This guide provides a comprehensive analysis of the expected ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for Methyl 1-boc-3-fluoroazetidine-3-carboxylate. As direct, fully assigned spectral data for this specific molecule is not widely published, this document serves as an expert-led predictive guide based on established NMR principles and data from analogous structures. It is intended for researchers, scientists, and drug development professionals who are synthesizing or utilizing this compound and require a thorough understanding of its structural characterization by NMR.

Molecular Structure and Key NMR-Active Nuclei

The structure of Methyl 1-boc-3-fluoroazetidine-3-carboxylate contains several key features that will influence its NMR spectra:

-

Azetidine Ring: A strained four-membered ring.

-

Boc Protecting Group: A bulky tert-butyloxycarbonyl group on the nitrogen.

-

Fluorine Atom: An electron-withdrawing fluorine atom at a quaternary carbon.

-

Methyl Ester: A carboxylate group with a methyl ester.

The primary NMR-active nuclei of interest are ¹H, ¹³C, and ¹⁹F.

Caption: Molecular structure of Methyl 1-boc-3-fluoroazetidine-3-carboxylate.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three main signals corresponding to the Boc group, the azetidine ring protons, and the methyl ester protons. The solvent of choice for this analysis is deuterated chloroform (CDCl₃), a common solvent for this class of compounds.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Boc-CH₃ | ~1.45 | Singlet (s) | N/A | 9H |

| Azetidine-CH₂ | ~4.2 - 4.5 | Doublet of triplets (dt) or complex multiplet | ²JHF ≈ 20-25 Hz, ³JHH ≈ 7-9 Hz | 4H |

| Ester-CH₃ | ~3.80 | Singlet (s) | N/A | 3H |

Justification of Predicted ¹H NMR Data:

-

Boc-CH₃ ( ~1.45 ppm): The nine equivalent protons of the tert-butyl group of the Boc protector are highly shielded and characteristically appear as a sharp singlet in the upfield region of the spectrum, typically between 1.4 and 1.5 ppm.[3] This signal is a definitive indicator of the presence of the Boc group.[4]

-

Azetidine-CH₂ (~4.2 - 4.5 ppm): The four protons on the C2 and C4 carbons of the azetidine ring are chemically equivalent due to rapid conformational averaging at room temperature. However, they are diastereotopic with respect to the fluorine atom. These protons are adjacent to the electron-withdrawing nitrogen of the carbamate, which shifts their signal downfield.[5] Furthermore, they will be split by the fluorine atom through a two-bond coupling (²JHF). This H-F coupling is expected to be significant, in the range of 20-25 Hz.[6] The protons on C2 and C4 will also couple with each other, resulting in a complex multiplet. A doublet of triplets is a likely pattern if the geminal and vicinal couplings are resolved.

-

Ester-CH₃ (~3.80 ppm): The three protons of the methyl ester group are in a shielded environment and will appear as a sharp singlet. Their chemical shift is influenced by the adjacent carbonyl group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The presence of the fluorine atom will cause splitting of the signals for the carbons close to it.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| Boc-C(C H₃)₃ | ~28.3 | Singlet (s) | N/A |

| Azetidine-C H₂ | ~55-60 | Doublet (d) | ²JCF ≈ 20-30 Hz |

| Boc-C (CH₃)₃ | ~80.5 | Singlet (s) | N/A |

| Azetidine-C -F | ~90-95 | Doublet (d) | ¹JCF ≈ 180-250 Hz |

| Boc-C =O | ~155 | Singlet (s) | N/A |

| Ester-C =O | ~168-172 | Doublet (d) | ²JCF ≈ 20-30 Hz |

| Ester-OC H₃ | ~52.5 | Singlet (s) | N/A |

Justification of Predicted ¹³C NMR Data:

-

Boc Group Carbons: The methyl carbons of the Boc group will appear around 28.3 ppm, and the quaternary carbon will be around 80.5 ppm. The carbamate carbonyl (Boc-C=O) is expected around 155 ppm.[7]

-

Azetidine Ring Carbons: The C2 and C4 carbons are attached to the nitrogen and will appear in the range of 55-60 ppm.[5] They will be split into a doublet by the fluorine atom through a two-bond coupling (²JCF) of approximately 20-30 Hz. The C3 carbon, directly bonded to the fluorine, will be significantly downfield and show a large one-bond C-F coupling constant (¹JCF) in the range of 180-250 Hz.[8][9]

-

Ester Group Carbons: The methyl carbon of the ester will be around 52.5 ppm. The ester carbonyl carbon is expected to be in the range of 168-172 ppm and will also exhibit a two-bond coupling to the fluorine atom (²JCF).[7]

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is the most direct way to confirm the presence of the fluorine atom and to probe its environment.

Table 3: Predicted ¹⁹F NMR Spectral Data (in CDCl₃)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Azetidine-F | ~ -160 to -180 | Quintet (quint) or complex multiplet | ²JFH ≈ 20-25 Hz |

Justification of Predicted ¹⁹F NMR Data:

-

Chemical Shift: The chemical shift of fluorine is highly sensitive to its electronic environment. For a fluorine atom on a saturated, strained ring system, a chemical shift in the range of -160 to -180 ppm (relative to CFCl₃) is expected.

-

Multiplicity: The fluorine atom will be coupled to the four equivalent protons on the adjacent C2 and C4 carbons. This will result in a quintet, assuming that the coupling to all four protons is equivalent. If there is conformational restriction, a more complex multiplet may be observed. The expected two-bond H-F coupling constant (²JHF) is around 20-25 Hz.[6]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for Methyl 1-boc-3-fluoroazetidine-3-carboxylate, the following protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-pulse ¹H spectrum.

-

Key parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: ~3-4 seconds

-

Relaxation delay (d1): 2 seconds

-

Number of scans: 8-16

-

-

Process the data with an exponential line broadening of 0.3 Hz.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Key parameters:

-

Pulse angle: 30 degrees

-

Acquisition time: ~1-2 seconds

-

Relaxation delay (d1): 2 seconds

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

-

Process the data with an exponential line broadening of 1-2 Hz.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-coupled ¹⁹F spectrum.

-

Key parameters:

-

Pulse angle: 45 degrees

-

Acquisition time: ~1 second

-

Relaxation delay (d1): 2 seconds

-

Number of scans: 64-128

-

-

An external reference standard such as CFCl₃ can be used, or the spectrometer can be referenced internally.

-

Process the data with an exponential line broadening of 0.5-1 Hz.

-

-

2D NMR Experiments (for unambiguous assignment):

-

COSY (Correlation Spectroscopy): To confirm ¹H-¹H couplings, particularly within the azetidine ring system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.

-

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the complete structural elucidation of Methyl 1-boc-3-fluoroazetidine-3-carboxylate using NMR spectroscopy.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

References

- BenchChem.

- MDPI.

- The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. The Royal Society of Chemistry.

- The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry.

-

Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(5), 2250–2253. [Link]

-

PubMed. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. [Link]

- The Royal Society of Chemistry. †Electronic Supplementary Information (ESI). The Royal Society of Chemistry.

- University of California, Davis. 19F NMR Reference Standards. University of California, Davis.

-

Chemistry Steps. NMR Chemical Shift Values Table. Chemistry Steps. [Link]

- ResearchGate. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid | Request PDF.

- ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram.

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

- National Institutes of Health. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA.

-

PubChem. 1-Boc-3-fluoroazetidine-3-methanol. PubChem. [Link]

- University of Wisconsin-Madison. Fluorine NMR. University of Wisconsin-Madison.

- ResearchGate. Coupling of Protons with Fluorine Page.

- ResearchGate. 19 F-centred NMR analysis of mono-fluorinated compounds.

-

Reddit. Carbon-fluorine spin coupling constants. Reddit. [Link]

-

Wiley Online Library. NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. Wiley Online Library. [Link]

- ResearchGate. Fluorine detected 2D NMR experiments for the practical etermination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. | Request PDF.

-

ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram. ResearchGate. [Link]

Sources

- 1. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prediction of 19F NMR chemical shifts for organic compounds with ORCA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. eclass.uoa.gr [eclass.uoa.gr]

- 7. mdpi.com [mdpi.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. reddit.com [reddit.com]

"Methyl 1-boc-3-fluoroazetidine-3-carboxylate" IUPAC name

An In-depth Technical Guide to Methyl 1-(tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of Methyl 1-(tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylate, a highly valuable building block in modern medicinal chemistry. Azetidines, particularly those incorporating fluorine, are increasingly sought-after scaffolds for their ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2][3] This document delves into the compound's nomenclature, structural attributes, synthesis, and reactivity. Furthermore, it explores the underlying principles of its application in drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals. The guide includes detailed experimental protocols and diagrams to illustrate key processes and concepts, grounding all claims in authoritative scientific literature.

Nomenclature, Structure, and Physicochemical Properties

The precise and unambiguous identification of a chemical entity is foundational to scientific communication. This section clarifies the nomenclature and key properties of the title compound.

IUPAC Name and Identifiers

-

Systematic IUPAC Name: Methyl 1-(tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylate

-

Common Synonyms: 1-Boc-3-fluoro-azetidine-3-carboxylic acid methyl ester, Methyl 1-Boc-3-fluoroazetidine-3-carboxylate

-

CAS Number: 1363382-00-6[]

Chemical Structure

The molecule features a four-membered azetidine ring, a strained heterocyclic system that provides a unique three-dimensional vector for molecular design.[1][5] Key structural features include:

-

An N-Boc protecting group , which ensures stability during synthesis and can be selectively removed under acidic conditions to reveal a secondary amine for further functionalization.

-

A quaternary center at the 3-position , substituted with both a fluorine atom and a methyl carboxylate group.

-

The fluorine atom , which strategically modulates the molecule's electronic properties, pKa, lipophilicity, and metabolic stability.[6]

-

The methyl ester , which serves as a versatile handle for conversion into amides, carboxylic acids, or alcohols.

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆FNO₄ | (Calculated) |

| Molecular Weight | 233.24 g/mol | (Calculated) |

| Appearance | Typically a liquid or low-melting solid | (by analogy) |

| Primary Application | Synthetic building block in medicinal chemistry | [7] |

Synthesis and Mechanistic Rationale

The synthesis of highly functionalized, strained-ring systems like Methyl 1-(tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylate requires a multi-step approach. A validated pathway proceeds through the synthesis of its carboxylic acid precursor, 1-Boc-3-fluoroazetidine-3-carboxylic acid, which is then esterified.[8][9][10]

Retrosynthetic Analysis and Strategy

The core synthetic challenge lies in the stereocontrolled construction of the C3-fluorinated quaternary center within the strained azetidine ring. The chosen strategy builds the ring from an acyclic precursor, introducing the key functionalities before cyclization. The causality behind this approach is rooted in the difficulty of directly fluorinating a pre-formed azetidine-3-carboxylate ring at the sterically hindered C3 position.

Synthetic Pathway Workflow

The following diagram outlines the successful synthetic route from a readily available allylic amine precursor to the final methyl ester.

Caption: Synthetic workflow for Methyl 1-Boc-3-fluoroazetidine-3-carboxylate.

Key Transformation Insights

-

Bromofluorination: This is the key step for introducing the fluorine atom. Using a source of electrophilic bromine (like N-Bromosuccinimide) and a nucleophilic fluoride source (like triethylamine trihydrofluoride) on an electron-rich alkene generates a bromofluorinated intermediate. This reaction establishes the crucial C-F bond early in the synthesis.[10]

-

Intramolecular Cyclization: After reducing the imine and removing other protecting groups, the azetidine ring is formed via an intramolecular nucleophilic substitution. The amine attacks the carbon bearing the bromine, displacing it to form the strained four-membered ring. This is a classic strategy for constructing small rings.

-

Protecting Group Swap: The initial N-protecting group (e.g., diphenylmethyl) is swapped for a Boc group. The Boc group is chosen for its stability under various reaction conditions and its orthogonal removal conditions (acid-catalyzed), which preserves the ester and fluoro groups.[8][10]

-

Oxidation & Esterification: The primary alcohol is oxidized to a carboxylic acid. This acid is the direct precursor and a valuable building block in its own right.[11] A subsequent standard acid-catalyzed esterification with methanol yields the final target molecule.

Reactivity and Chemical Transformations

The utility of this molecule as a building block stems from its predictable reactivity at several sites, allowing for its elaboration into more complex structures.

-

N-Boc Deprotection: Treatment with a strong acid like trifluoroacetic acid (TFA) or HCl in an organic solvent cleanly removes the Boc group, yielding the free secondary amine (3-fluoro-3-(methoxycarbonyl)azetidinium salt). This amine is a key nucleophile for amide bond formation, reductive amination, or arylation reactions.

-

Ester Hydrolysis: Saponification with a base like lithium hydroxide will convert the methyl ester back to the corresponding carboxylic acid, enabling the formation of amide bonds with a different set of coupling reagents (e.g., HATU, EDC).

-

Ring-Opening Reactions: While more stable than aziridines, the azetidine ring possesses significant ring strain (~25.4 kcal/mol).[5] Under certain catalytic conditions (e.g., with Lewis acids or transition metals), it can undergo ring-opening reactions, providing access to linear, functionalized gamma-amino acid derivatives.[5][12]

Applications in Drug Discovery

The incorporation of the fluorinated azetidine motif is a powerful strategy in modern medicinal chemistry to optimize drug properties.[1][6][13]

Rationale for Use: A Structure-Property Relationship

The value of Methyl 1-Boc-3-fluoroazetidine-3-carboxylate is not arbitrary; it is a direct consequence of how its constituent parts influence key pharmacological parameters.

Caption: Logic diagram correlating the molecule's structural features to benefits in drug design.

Field-Proven Insights

-

Metabolic Stability: The fluorine atom can block sites of oxidative metabolism. Replacing a hydrogen atom on a metabolically labile carbon with fluorine can significantly increase a drug's half-life.[6]

-

pKa Modulation: The electron-withdrawing nature of the fluorine atom lowers the pKa of the azetidine nitrogen (after deprotection). This reduces the proportion of the compound that is protonated at physiological pH (7.4), which can enhance cell membrane permeability and oral bioavailability.

-

Improved Pharmacokinetics: The rigid, three-dimensional nature of the azetidine ring can improve binding affinity to a target protein by reducing the entropic penalty of binding. It also increases the fraction of sp³ carbons (a desirable trait in modern drug candidates) and can improve solubility compared to more lipophilic carbocyclic analogues.[1][3]

-

Novel Chemical Space: As a non-classical bioisostere for more common groups like piperidines or morpholines, the 3-fluoroazetidine core allows chemists to access novel chemical space, potentially leading to new intellectual property and overcoming liabilities of existing scaffolds.[13]

Experimental Protocols

The following protocols are adapted from peer-reviewed literature and represent a validated pathway for synthesis.[8][10] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Precursor: 1-Boc-3-fluoroazetidine-3-carboxylic acid (22)

This protocol describes the oxidation of the alcohol precursor.

-

Setup: To a solution of 1-Boc-3-fluoroazetidine-3-methanol (1.0 eq) in a 1:1 mixture of acetonitrile and water, add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, 0.1 eq) and (diacetoxyiodo)benzene (BAIB, 2.5 eq).

-

Reaction: Stir the mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, pour the mixture into a separatory funnel containing 1 M HCl.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid. The product can often be purified by crystallization or flash column chromatography.[10] A 47% yield has been reported for this step.[10]

Synthesis of Methyl 1-Boc-3-fluoroazetidine-3-carboxylate

This protocol describes the final esterification step.

-

Setup: Dissolve 1-Boc-3-fluoroazetidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

-

Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid, 2-3 drops, or p-toluenesulfonic acid, 0.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into a suitable organic solvent like ethyl acetate (3 x volumes).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The final product can be purified by silica gel chromatography if necessary.

Conclusion

Methyl 1-(tert-butoxycarbonyl)-3-fluoroazetidine-3-carboxylate is more than just a chemical reagent; it is an enabling tool for surmounting long-standing challenges in medicinal chemistry. Its unique combination of a strained ring system, a strategically placed fluorine atom, and versatile functional handles provides a validated platform for enhancing the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics. This guide has detailed its synthesis, reactivity, and the scientific rationale for its application, providing drug discovery professionals with the foundational knowledge to effectively leverage this powerful building block in their research programs.

References

- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.

- 1-Boc-3-fluoroazetidine-3-methanol | C9H16FNO3 | CID 25260281. PubChem.

- Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry.

- CAS 1126650-67-6 1-(Boc)-3-Fluoroazetidine-3-carboxylic acid 95+%. Alfa Chemistry.

- Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed.

- Fluorinated azetidine, pyrrolidine, and piperidine derivatives.

- Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. American Chemical Society.

- Azetidines in medicinal chemistry: emerging applic

- Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar.

- Azetidines in medicinal chemistry: emerging applications and approved drugs.

- The synthetic method of 3 fluoro azetidine derivatives.

- Methyl 1-Boc-azetidine-3-carboxyl

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid. MySkinRecipes.

- CAS 1363382-00-6 Methyl 1-Boc-3-fluoroazetidine-3-carboxyl

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 1-(tert-Butoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid [myskinrecipes.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Fluorinated Azetidine Building Blocks for Drug Discovery

Executive Summary

The strategic incorporation of fluorinated azetidine motifs represents a paradigm of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] This guide provides an in-depth exploration of the core synthetic methodologies for creating these high-value building blocks. We move beyond simple procedural lists to dissect the underlying principles, causality behind experimental choices, and the practical considerations essential for researchers in drug discovery. This document covers three principal synthetic pillars: the direct fluorination of pre-formed azetidine rings, the construction of the azetidine core from fluorinated acyclic precursors, and advanced strain-release strategies. Each section is supported by detailed protocols, comparative data, and mechanistic diagrams to provide a comprehensive and actionable resource for the practicing chemist.

Part 1: The Strategic Value of Fluorinated Azetidines in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in drug design.[1] Its inherent ring strain and defined three-dimensional, sp³-rich character provide a rigid framework that can improve metabolic stability, enhance solubility, and offer precise vectors for substituent placement.[1][2] When combined with the unique properties of fluorine, the resulting fluorinated azetidines become exceptionally potent tools for lead optimization.

The introduction of fluorine can profoundly influence a molecule's biological activity by altering its:

-

Basicity (pKa): The strong electron-withdrawing nature of fluorine, particularly when positioned at the 3-position of the azetidine ring, significantly lowers the basicity of the nitrogen atom.[3] This modulation is critical for reducing off-target activities, such as hERG channel binding, and fine-tuning receptor engagement.

-

Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[4] Incorporating fluorine at metabolically vulnerable positions can dramatically increase a drug's half-life.

-

Lipophilicity and Permeability: Fluorination can increase a compound's lipophilicity, which may enhance membrane permeability and bioavailability.[5]

-

Conformational Control: Fluorine substitution can induce specific conformational preferences through steric and electronic effects (e.g., the gauche effect), locking the molecule into a more biologically active conformation.

This powerful synergy is evidenced by the growing number of FDA-approved drugs, such as the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , which feature azetidine motifs to enhance their pharmacokinetic profiles.[1]

Part 2: Core Synthetic Strategies: A Mechanistic Approach

The synthesis of fluorinated azetidines can be broadly categorized into two primary philosophies: functionalizing a pre-existing azetidine ring or constructing the ring from an already fluorinated precursor. A third, more advanced strategy leverages the high ring strain of bicyclic systems.

Strategy 1: Direct Fluorination of Azetidine Scaffolds

This approach is arguably the most straightforward, involving the conversion of a functional group on a pre-formed azetidine ring directly into a C-F bond. The most prevalent and reliable method in this class is the nucleophilic deoxofluorination of 3-azetidinols.

Causality and Mechanistic Insight: This reaction replaces a hydroxyl group with a fluoride ion. The process is initiated by the activation of the alcohol by a fluorinating agent, such as Diethylaminosulfur Trifluoride (DAST), to form a good leaving group. This is followed by an Sₙ2-type nucleophilic attack by fluoride, resulting in the desired fluoroazetidine, typically with inversion of stereochemistry if the carbon center is chiral.

The choice of reagent is critical and depends on the substrate's complexity, functional group tolerance, and safety considerations.

Caption: Workflow for Deoxofluorination of 3-Azetidinols.

Data Presentation: Comparison of Common Deoxofluorination Reagents

| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |

| DAST | CH₂Cl₂, -78 °C to rt | Widely used, effective for simple substrates | Thermally unstable (explosive hazard), limited functional group tolerance, can cause elimination side reactions | [6][7] |

| PhenoFluor™ | Toluene or Dioxane, 23-80 °C | Crystalline solid, high thermal stability, excellent functional group tolerance, reduced elimination | Higher cost | [8] |

| SulfoxFluor | DBU, CH₃CN, rt | Crystalline solid, rapid reactions at room temp, high fluorine economy | Newer reagent, less established | [9] |